Cas no 52400-12-1 (Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate)

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a chromene derivative with a molecular framework that combines a coumarin core with ester and hydroxyl functional groups. This compound exhibits notable reactivity due to the presence of the α,β-unsaturated ester moiety and the phenolic hydroxyl group, making it a versatile intermediate in organic synthesis. Its structural features are advantageous for applications in medicinal chemistry, particularly as a precursor for bioactive molecules with potential antimicrobial or anti-inflammatory properties. The electron-rich aromatic system and carbonyl functionality further enhance its utility in heterocyclic synthesis. The compound is typically characterized by high purity and stability under standard storage conditions.
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate structure
52400-12-1 structure
商品名:Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
CAS番号:52400-12-1
MF:C13H12O5
メガワット:248.23138
CID:1093371
PubChem ID:23085530

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
    • ethyl 7-hydroxy-5-methyl-2-oxochromene-3-carboxylate
    • UJGGRQJMFFQDOV-UHFFFAOYSA-N
    • 52400-12-1
    • Ethyl7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
    • 7-hydroxy-5-methylcoumarin-3-carboxylic acid ethyl ester
    • SCHEMBL6109694
    • インチ: InChI=1S/C13H12O5/c1-3-17-12(15)10-6-9-7(2)4-8(14)5-11(9)18-13(10)16/h4-6,14H,3H2,1-2H3
    • InChIKey: UJGGRQJMFFQDOV-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CC2=C(C=C(C=C2C)O)OC1=O

計算された属性

  • せいみつぶんしりょう: 248.06847348g/mol
  • どういたいしつりょう: 248.06847348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 72.8Ų

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM162355-1g
ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
52400-12-1 95%
1g
$556 2024-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737360-1g
Ethyl 7-hydroxy-5-methyl-2-oxo-2h-chromene-3-carboxylate
52400-12-1 98%
1g
¥4242.00 2024-05-10
Chemenu
CM162355-1g
ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
52400-12-1 95%
1g
$574 2021-06-17
Alichem
A449041998-1g
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
52400-12-1 95%
1g
$534.60 2023-09-01
Crysdot LLC
CD11111039-1g
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
52400-12-1 95+%
1g
$608 2024-07-17

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate 関連文献

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylateに関する追加情報

Ethyl 7-Hydroxy-5-Methyl-2-Oxo-2H-Chromene-3-Carboxylate: A Comprehensive Overview

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate, with the CAS number 52400-12-1, is a compound of significant interest in various fields, including pharmaceuticals, food additives, and cosmetics. This compound is characterized by its unique chromene skeleton, which contributes to its diverse biological activities and applications. Recent studies have highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a promising candidate for drug development and natural product-based formulations.

The structural elucidation of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate reveals a complex arrangement of functional groups. The chromene moiety, a benzopyran derivative, serves as the core structure, with substituents including a hydroxyl group at position 7, a methyl group at position 5, and an ethoxy carboxylate group at position 3. These functional groups not only influence the compound's physical properties but also play a crucial role in its biological interactions. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the methyl group contributes to hydrophobic interactions, making the compound versatile in its applications.

Recent research has focused on the antioxidant properties of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. Studies conducted in vitro have demonstrated its ability to scavenge free radicals, particularly the DPPH radical, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Additionally, the compound has shown promise in inhibiting inflammatory pathways, such as the NF-kB pathway, which is implicated in chronic inflammation and autoimmune diseases.

In the food industry, Ethyl 7-hydroxy-5-methyl-2 oxo 2H chromene 3 carboxylate has been explored as a natural preservative due to its antimicrobial activity against foodborne pathogens like Escherichia coli and Salmonella spp. This property makes it an attractive alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label products.

The synthesis of Ethyl 7-hydroxy 5 methyl 2 oxo 2H chromene 3 carboxylate involves multi-step organic reactions, often utilizing green chemistry principles to minimize environmental impact. Recent advancements in catalytic methods have improved the yield and purity of the compound, making it more accessible for large-scale production.

Moreover, Ethyl 7 hydroxy 5 methyl 2 oxo 2H chromene 3 carboxy late has gained attention in cosmetics for its skin protective properties. Studies have shown that it can enhance skin barrier function and reduce UV-induced photodamage, suggesting its potential as an ingredient in sunscreen products.

In conclusion, Ethyl 7 hydroxy 5 methyl 2 oxo 2H chromene 3 carboxy late (CAS No. 524001) is a multifaceted compound with diverse applications across various industries. Its biological activities and structural features make it a valuable asset in drug discovery and product development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in advancing health and wellness solutions.

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